molecular formula C13H14N2O3 B12904405 N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide CAS No. 361345-08-6

N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide

Katalognummer: B12904405
CAS-Nummer: 361345-08-6
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: AGPAHUVQHISOAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide typically involves the following steps :

    Esterification: The initial step involves the esterification of the appropriate carboxylic acid with an alcohol to form an ester.

    Cyanation: The ester is then subjected to cyanation to introduce a cyano group.

    Cyclization: The cyano compound undergoes cyclization to form the oxazolidinone ring.

    Aminolysis: Finally, the oxazolidinone is reacted with an amine to form the desired benzamide derivative.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide can undergo various chemical reactions, including :

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form a dihydrooxazole derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is unique due to its specific combination of an allyl group, an oxazolidinone ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

361345-08-6

Molekularformel

C13H14N2O3

Molekulargewicht

246.26 g/mol

IUPAC-Name

N-(2-oxo-4-prop-2-enyl-1,3-oxazolidin-3-yl)benzamide

InChI

InChI=1S/C13H14N2O3/c1-2-6-11-9-18-13(17)15(11)14-12(16)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,16)

InChI-Schlüssel

AGPAHUVQHISOAS-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1COC(=O)N1NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.